4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)
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Overview
Description
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a diazonium group and a tetrachlorozincate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium typically involves the diazotization of 4-[ethyl(2-hydroxyethyl)amino]-3-methylaniline. This process is carried out by treating the aniline derivative with nitrous acid under acidic conditions. The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to be safe, efficient, and environmentally friendly, minimizing the use of hazardous reagents and reducing waste .
Chemical Reactions Analysis
Types of Reactions
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., NH3).
Coupling Reactions: These reactions often use phenols or aromatic amines as coupling partners in the presence of a base, such as NaOH, to facilitate the reaction.
Reduction Reactions: Reducing agents like sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are commonly used.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions: Azo dyes with various colors depending on the coupling partner used.
Reduction Reactions: The primary product is the corresponding aniline derivative.
Scientific Research Applications
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its use in biological staining and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium hexafluorophosphate: Similar structure but with a different counterion (hexafluorophosphate) which may affect its solubility and reactivity.
ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate: Contains a similar hydroxyethylamino group but is part of a different chemical class (quinoline derivatives).
Uniqueness
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-) is unique due to its combination of a diazonium group with a tetrachlorozincate anion. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in dye synthesis and biological research .
Properties
CAS No. |
94314-04-2 |
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Molecular Formula |
C22H32Cl4N6O2Zn |
Molecular Weight |
619.7 g/mol |
IUPAC Name |
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C11H16N3O.4ClH.Zn/c2*1-3-14(6-7-15)11-5-4-10(13-12)8-9(11)2;;;;;/h2*4-5,8,15H,3,6-7H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
UDIXYCKLYUJJPQ-UHFFFAOYSA-J |
Canonical SMILES |
CCN(CCO)C1=C(C=C(C=C1)[N+]#N)C.CCN(CCO)C1=C(C=C(C=C1)[N+]#N)C.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
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